5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Overview
Description
Synthesis Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid is complex, with multiple functional groups. The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .Scientific Research Applications
Synthetic Routes and Chemical Properties
- Eustache, Bernardon, and Shroot (1988) developed a convenient synthetic route for derivatives of 5-(2-tetrahydroanthracenyl)-2-thiophenecarboxylic acid, highlighting its potential for novel compound synthesis (Eustache, Bernardon, & Shroot, 1988).
- Li et al. (2020) demonstrated the electropolymerization of thiophene-3-carboxylic acid derivatives, showcasing their applicability in polymer formation and electrochromic performances (Li et al., 2020).
Applications in Supramolecular Chemistry
- Osterod et al. (2001) reported on the formation of non-covalent complexes with stilbenecarboxylic and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, highlighting their role in luminescent supramolecular assemblies (Osterod et al., 2001).
Biological Applications
- Raghavendra et al. (2017) synthesized derivatives related to thiophene-2-carboxylic acid and evaluated their antimicrobial and antioxidant properties, indicating potential in pharmaceutical applications (Raghavendra et al., 2017).
- Talupur, Satheesh, and Chandrasekhar (2021) conducted docking studies on thiophene-2-carboxamide derivatives, suggesting their use in drug development and biological evaluations (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSABQSUCBGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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